molecular formula C9H10N2O B2515249 2-Propyl[1,3]oxazolo[4,5-b]pyridine CAS No. 104711-71-9

2-Propyl[1,3]oxazolo[4,5-b]pyridine

Cat. No. B2515249
CAS RN: 104711-71-9
M. Wt: 162.192
InChI Key: LEFZINYSBFEYNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Propyl[1,3]oxazolo[4,5-b]pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular formula of 2-Propyl[1,3]oxazolo[4,5-b]pyridine is C9H10N2O. The molecular weight is 162.192.


Chemical Reactions Analysis

Oxazolo[4,5-b]pyridine analogs have been shown to be more efficient against Gram-positive bacteria than Gram-negative bacteria . For instance, 2-Phenyloxazolo[4,5-b]pyridine was found to be very efficient in killing methicillin-resistant S. aureus .

Scientific Research Applications

Anticancer Activity

Oxazole derivatives, including “2-Propyl[1,3]oxazolo[4,5-b]pyridine”, have been synthesized and tested for their anticancer activity against various human cancer cell lines . These include breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). The compounds demonstrated good anticancer activity, with several compounds considered as promising anticancer agents .

Antimicrobial Activity

Oxazole derivatives have shown significant antimicrobial activity . They have been tested against various bacterial strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and fungal strains like C. albicans, A. niger, and A. clavatus .

Anti-inflammatory Activity

Oxazole derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antidiabetic Activity

Oxazole derivatives have shown potential as antidiabetic agents . This suggests that “2-Propyl[1,3]oxazolo[4,5-b]pyridine” could be explored for its potential in managing diabetes.

Antiobesity Activity

Oxazole derivatives have also been associated with antiobesity activity . This opens up another potential application of “2-Propyl[1,3]oxazolo[4,5-b]pyridine” in the field of weight management and obesity treatment.

Antioxidant Activity

Oxazole derivatives have exhibited antioxidant properties . Antioxidants are crucial in protecting the body against damage from free radicals, suggesting another potential application of “2-Propyl[1,3]oxazolo[4,5-b]pyridine”.

Antitubercular Activity

Oxazole derivatives have shown potential as antitubercular agents . This suggests that “2-Propyl[1,3]oxazolo[4,5-b]pyridine” could be explored for its potential in managing tuberculosis.

Kinase Inhibition

Oxazole derivatives have been used as potent kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases, suggesting another potential application of “2-Propyl[1,3]oxazolo[4,5-b]pyridine”.

properties

IUPAC Name

2-propyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-4-8-11-9-7(12-8)5-3-6-10-9/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZINYSBFEYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl[1,3]oxazolo[4,5-b]pyridine

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